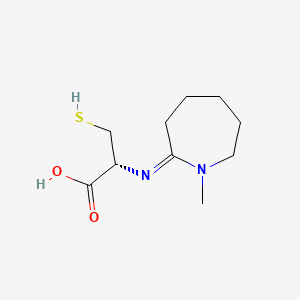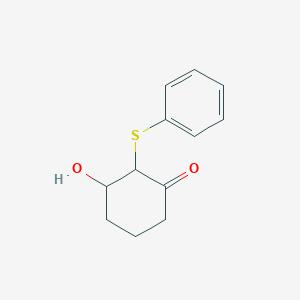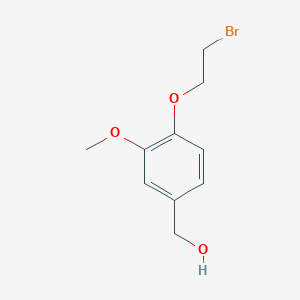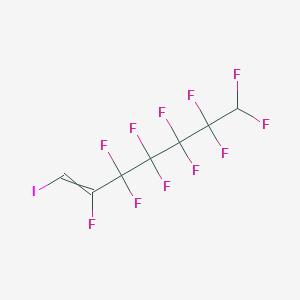![molecular formula C13H20N4O2 B14329580 {Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol CAS No. 101161-40-4](/img/structure/B14329580.png)
{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of two pyrazole rings connected by a methylene bridge and substituted with dimethyl groups and hydroxymethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two pyrazole rings. The hydroxymethyl groups are introduced through subsequent reactions with formaldehyde and a suitable reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form methylene derivatives.
Substitution: The pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of hydroxymethyl groups allows for hydrogen bonding and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the methylene bridge and hydroxymethyl groups.
1,1’-Methylenebis(3,5-dimethylpyrazole): Similar structure but without the hydroxymethyl groups.
Uniqueness
Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dimethanol is unique due to the presence of both the methylene bridge and hydroxymethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
101161-40-4 |
|---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[4-[[1-(hydroxymethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3,5-dimethylpyrazol-1-yl]methanol |
InChI |
InChI=1S/C13H20N4O2/c1-8-12(10(3)16(6-18)14-8)5-13-9(2)15-17(7-19)11(13)4/h18-19H,5-7H2,1-4H3 |
InChI Key |
LGXRMLOGBHTYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CO)C)CC2=C(N(N=C2C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)

![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)


![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)


![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)

selanium iodide](/img/structure/B14329558.png)
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![1,3-Benzodioxol-5-ol, 6-[1-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14329585.png)
